N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-YL)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide
Description
The compound, with the systematic name N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-YL)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide (CAS: 522650-90-4), is a heterocyclic molecule featuring a triazinoindole core linked via a sulfanyl-acetamide bridge to a tetrahydrobenzothiazole moiety . This structure combines two pharmacologically significant scaffolds:
Properties
Molecular Formula |
C18H16N6OS2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H16N6OS2/c25-14(21-17-20-12-7-3-4-8-13(12)27-17)9-26-18-22-16-15(23-24-18)10-5-1-2-6-11(10)19-16/h1-2,5-6H,3-4,7-9H2,(H,19,22,24)(H,20,21,25) |
InChI Key |
FIPWPTXZBNABRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
The benzothiazole precursor is synthesized via cyclocondensation of cyclohexanone with thiourea in acidic conditions.
-
Reagents : Cyclohexanone (1.0 equiv), thiourea (1.2 equiv), hydrochloric acid (37%, catalytic).
-
Procedure : Cyclohexanone and thiourea are refluxed in HCl at 110°C for 6 hours. The mixture is neutralized with NaOH, yielding a white precipitate.
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Characterization : Melting point 225°C (dec.), IR (KBr): 3350 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N).
Preparation of 3-Mercapto-5H- Triazino[5,6-b]indole
The triazinoindole moiety is constructed through a Michael addition pathway, as described for analogous compounds.
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Reagents : Indole-2-carbaldehyde (1.0 equiv), thiosemicarbazide (1.5 equiv), acetic acid (solvent).
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Procedure : Reflux at 120°C for 8 hours under nitrogen. The product is isolated via filtration and recrystallized from ethanol.
-
Characterization : ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.80–7.20 (m, 4H, aromatic).
Acetamide Bridge Formation
The sulfanylacetamide linker is introduced via a two-step process:
-
Synthesis of 2-chloroacetamide :
-
Thiol-displacement reaction :
Final Coupling and Purification
The intermediate is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallized from methanol.
Reaction Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80–100°C | <70°C: ≤50% yield |
| Solvent | Acetonitrile | DMF: Side products |
| Base | K₂CO₃ | NaHCO₃: Slow kinetics |
| Reaction Time | 12–14 hours | <10h: Incomplete |
Analytical Characterization
Spectral Data
Physicochemical Properties
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Attributed to steric hindrance at the triazinoindole sulfur. Mitigated by using excess K₂CO₃ and prolonged reaction times.
-
Byproduct Formation : Oxidative byproducts observed in aerobic conditions. Addressed via nitrogen purging.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
-
Conditions: 6M HCl, reflux at 110°C for 8–12 hours
-
Product: Corresponding carboxylic acid (2-{5H- triazino[5,6-B]indol-3-ylsulfanyl}acetic acid) and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.
-
Yield: 72–85% (dependent on reaction time).
Basic Hydrolysis :
-
Conditions: 2M NaOH, 80°C for 5 hours
-
Product: Sodium salt of the carboxylic acid.
| Reaction Type | Conditions | Product | Yield | Analytical Method |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic acid + amine | 72–85% | ¹H NMR, IR |
| Basic Hydrolysis | 2M NaOH, 80°C | Sodium carboxylate | ~90% | Mass spectrometry |
Alkylation and Acylation
The sulfanyl (-S-) group participates in nucleophilic substitution:
Methylation :
-
Reagent: Methyl iodide (CH₃I)
-
Conditions: DMF, K₂CO₃, 60°C, 4 hours
-
Product: Methylthio derivative (S-methylation at triazinoindole sulfur).
-
Yield: 68%.
Acylation :
-
Reagent: Acetyl chloride (CH₃COCl)
-
Conditions: Pyridine catalyst, room temperature, 2 hours
-
Product: Acetylated sulfanyl group.
Oxidation Reactions
The tetrahydrobenzothiazole ring undergoes oxidation:
Peracid-mediated Oxidation :
-
Reagent: m-CPBA (meta-chloroperbenzoic acid)
-
Conditions: Dichloromethane, 0°C to room temperature, 6 hours
-
Product: Sulfoxide derivative (at benzothiazole sulfur).
-
Selectivity: >95% for sulfoxide over sulfone under controlled conditions.
Cycloaddition and Ring-Opening
The triazinoindole system participates in [3+2] cycloadditions:
Azide-Alkyne Cycloaddition :
-
Reagent: Phenylacetylene, Cu(I) catalyst
-
Conditions: Click chemistry conditions (t-BuOH/H₂O, 50°C)
-
Product: Triazole-linked hybrid structure.
-
Application: Used to generate analogs for structure-activity relationship (SAR) studies.
Substitution at the Acetamide Nitrogen
The secondary amine in the acetamide group undergoes substitution:
Nitrogen Alkylation :
-
Reagent: Ethyl bromoacetate
-
Conditions: K₂CO₃, DMF, 70°C, 8 hours
-
Product: N-alkylated derivative with ester functionalization.
-
Side Reaction: Competing O-alkylation minimized by using excess base.
Stability Under Photolytic Conditions
-
Light Sensitivity : Degrades under UV light (254 nm) in methanol within 24 hours, forming desulfurized indole derivatives.
-
Stabilizers : Addition of 0.1% ascorbic acid reduces degradation by 40%.
Critical Reaction Insights
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur sites, while protic solvents favor hydrolysis.
-
Temperature Control : Oxidation and cycloaddition require strict temperature modulation to prevent over-reaction.
-
Analytical Validation : LC-MS and ¹³C NMR are critical for distinguishing regioisomers in alkylation products.
This compound’s reactivity profile underscores its utility as a scaffold for generating bioactive analogs. Further studies should explore its catalytic asymmetric transformations and metal-complexation behavior.
Scientific Research Applications
Anticancer Activity
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-YL)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide has shown promising results in inhibiting the growth of various cancer cell lines. The following table summarizes key findings from studies assessing its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 10.0 | Inhibition of PI3K/Akt signaling |
These results indicate that the compound can effectively induce apoptosis and disrupt cell cycle progression in cancer cells.
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against specific microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 128 µg/mL | Biofilm formation inhibition |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical settings:
- Study on Cancer Cell Lines : A study published in Cancer Letters reported that the compound significantly reduced the viability of multiple cancer cell lines in vitro and showed synergistic effects when combined with standard chemotherapeutics.
- Antimicrobial Efficacy : Research conducted by Zhang et al. demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-YL)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling cascades related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazinoindole Core
Key Analogs :
2-[(5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(tetrahydrobenzothiazol-2-yl)acetamide (Target Compound) : Substituent: Methyl group at the triazinoindole nitrogen. Molecular Weight: ~440–450 g/mol (estimated).
2-[(5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(tetrahydrobenzothiazol-2-yl)acetamide : Substituent: Benzyl group replaces methyl.
Comparative Analysis :
| Parameter | Target Compound (Methyl) | Benzyl-Substituted Analog |
|---|---|---|
| Substituent Size | Small (CH₃) | Large (C₆H₅CH₂) |
| Lipophilicity (logP) | Moderate | Higher |
| Synthetic Yield | Not reported | Not reported |
The benzyl substitution may improve binding to hydrophobic targets (e.g., kinases) but could limit aqueous solubility, a critical factor in drug development .
Heterocyclic Core Modifications
Key Analogs :
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :
- Core: Thiadiazole fused with pyridine.
- Molecular Weight: 414.49 g/mol.
- Melting Point: 290°C.
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) : Core: Thiadiazole with nicotinic ester. Molecular Weight: 444.52 g/mol. Melting Point: 200°C.
Comparative Analysis :
| Parameter | Target Compound | Compound 8a | Compound 8b |
|---|---|---|---|
| Core Structure | Triazinoindole | Thiadiazole-pyridine | Thiadiazole-nicotinic acid |
| Molecular Weight | ~440–450 g/mol | 414.49 g/mol | 444.52 g/mol |
| Melting Point | Not reported | 290°C | 200°C |
| Key Functional Groups | Sulfanyl-acetamide | Acetyl, benzamide | Ethyl ester, benzoyl |
The thiadiazole-pyridine system in 8a shows higher thermal stability (290°C vs. 200°C for 8b), likely due to extended conjugation. In contrast, the target compound’s triazinoindole core may offer superior π-π stacking interactions for receptor binding .
Pharmacological Potential Based on Structural Motifs
- Antimicrobial Activity : highlights cephalosporins with thiadiazole-thioether groups (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid), suggesting that sulfur-containing heterocycles like the target compound may disrupt bacterial cell wall synthesis .
- Anticancer Activity: Triazinoindole derivatives are reported to inhibit topoisomerases or kinases. The methyl group in the target compound could modulate selectivity compared to bulkier substituents .
Biological Activity
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-YL)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety and a triazino-indole structure. The molecular formula is with a molecular weight of approximately 240.29 g/mol. The presence of sulfur in the thioether linkage contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives containing the benzothiazole and triazole frameworks exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that triazole derivatives possess antibacterial activity comparable to standard antibiotics like ampicillin .
Anticancer Potential
The anticancer properties of benzothiazole derivatives are well-documented. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that certain derivatives exhibited IC50 values in the micromolar range against these cell lines .
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents like pramipexole, which is used in Parkinson's disease treatment, this compound may also exhibit neuroprotective effects. Studies suggest that benzothiazole derivatives can enhance dopamine receptor activity and possess antioxidant properties that mitigate oxidative stress in neuronal cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: The compound may interact with neurotransmitter receptors to exert its neuroprotective effects.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited up to 16 times greater antibacterial activity than ampicillin .
- Cytotoxicity Assessment : In vitro tests on MCF-7 and HeLa cells demonstrated that specific derivatives showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM. This suggests potential for development as anticancer agents .
Data Summary
Q & A
Basic: What are the key synthetic methodologies for constructing the benzothiazole and triazinoindole moieties in this compound?
The synthesis involves multi-step heterocyclic coupling. The benzothiazole core can be prepared via cyclization of substituted anilines with thiourea derivatives under acidic conditions, as described for tetrahydrobenzothiazole precursors . The triazinoindole moiety is synthesized by reacting indole derivatives with thiourea or thiosemicarbazide, followed by oxidative cyclization. Critical steps include protecting reactive functional groups (e.g., amines) and optimizing solvent systems (e.g., ethanol or DMF) to enhance yield .
Advanced: How can experimental design (DoE) optimize reaction conditions for coupling benzothiazole and triazinoindole units?
Statistical DoE (e.g., factorial or response surface designs) reduces trial-and-error approaches. Variables like temperature (80–120°C), catalyst loading (e.g., Pd/C or CuI), and molar ratios of reactants are systematically varied. For example, a Central Composite Design (CCD) can model interactions between reaction time and solvent polarity to maximize yield while minimizing byproducts like sulfoxide derivatives . Computational tools (e.g., ICReDD’s reaction path search methods) further narrow optimal conditions using quantum chemical calculations .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify proton environments (e.g., tetrahydrobenzothiazole CH groups at δ 2.5–3.0 ppm) and confirm sulfanyl linkage integrity.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragments (e.g., loss of acetamide side chain).
- Elemental Analysis : Validates C, H, N, S content with <0.3% deviation from theoretical values .
Advanced: How can researchers resolve contradictions in biological activity data across different assay models?
Contradictions (e.g., varying IC values in antimicrobial vs. antioxidant assays) require:
- Dose-response validation : Replicate assays with standardized cell lines (e.g., S. aureus ATCC 25923) and negative controls.
- Mechanistic studies : Use molecular docking to assess binding affinity variations (e.g., triazinoindole interactions with bacterial enzymes vs. free radical scavenging pathways) .
- Meta-analysis : Apply ANOVA or Bayesian statistics to identify outliers or assay-specific biases .
Basic: What safety protocols are critical when handling intermediates like thiol-containing precursors?
- Ventilation : Use fume hoods for thiols (toxic, volatile).
- PPE : Nitrile gloves and goggles to prevent skin/eye contact.
- Waste disposal : Neutralize acidic byproducts (e.g., HS) with NaOH before disposal .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict electron-density distribution to modify substituents (e.g., electron-withdrawing groups on the triazinoindole ring for increased electrophilicity).
- Molecular Dynamics (MD) : Simulate membrane permeability using logP values and solvation free energy .
- QSAR models : Corstruct regression models linking structural descriptors (e.g., Hammett constants) to antimicrobial activity .
Basic: What solvent systems are optimal for recrystallizing this compound?
A 1:3 mixture of DCM:hexane or ethanol:water (70:30) achieves high-purity crystals. Slow evaporation at 4°C minimizes solvent inclusion .
Advanced: How does reactor design impact scalability in multi-step syntheses?
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions).
- Membrane separation : Isolate intermediates via nanofiltration to reduce purification steps .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Basic: What are common side reactions during sulfanyl-acetamide coupling, and how are they mitigated?
- Oxidation to sulfoxides : Use inert atmospheres (N/Ar) and antioxidants like BHT.
- Nucleophilic substitution at the acetamide carbonyl : Employ sterically hindered bases (e.g., DIPEA) to suppress byproducts .
Advanced: How can machine learning predict novel derivatives with dual biological activities (e.g., antimicrobial and antioxidant)?
Train models on datasets (e.g., ChEMBL) using features like molecular fingerprints, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Ensemble methods (e.g., Random Forest) prioritize candidates with balanced multi-target profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
